The synthesis of GSK1034702 involves advanced organic chemistry techniques, primarily utilizing palladium-catalyzed cross-coupling reactions. The compound was synthesized from a precursor compound (GSK1804165A) and carbon-11 methyl iodide ([11C]CH3I). The synthesis typically requires stringent conditions to ensure high yield and purity, including careful control of temperature and reaction time .
The molecular structure of GSK1034702 consists of a benzimidazolone core, which is characteristic of its class. The specific arrangement of functional groups allows for selective binding to the M1 muscarinic receptor.
GSK1034702 participates in various chemical reactions primarily involving its interaction with the M1 muscarinic acetylcholine receptor.
GSK1034702 functions as an allosteric modulator of the M1 muscarinic acetylcholine receptor. By binding to an allosteric site, it enhances the receptor's response to acetylcholine without directly activating the receptor itself.
GSK1034702 displays several important physical and chemical properties that influence its behavior in biological systems.
GSK1034702 has several promising applications in scientific research and clinical settings:
GSK1034702 (7-[[(3S)-3-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl]methyl]-1,3-benzoxazol-2-one) functions as a potent and selective positive allosteric modulator and allosteric agonist at human M1 muscarinic acetylcholine receptors (mAChRs). Its binding occurs at a topographically distinct site from the orthosteric acetylcholine binding pocket, located within the extracellular regions of the receptor—primarily involving transmembrane domain 2 (TM2) and extracellular loop 2 (ECL2) [2] [6]. This allosteric site exhibits significantly lower conservation across mAChR subtypes (M2-M5) compared to the orthosteric site, enabling GSK1034702's remarkable selectivity profile (>100-fold selectivity for M1 over other mAChR subtypes) [1] [5].
Functional characterization reveals that GSK1034702 exhibits an intrinsic activity (IA) of 0.78 ± 0.02 relative to acetylcholine, with a pEC50 of 8.1 ± 0.1 at recombinant human M1 receptors [1] [4]. This indicates high potency and moderate efficacy as an allosteric agonist. Crucially, GSK1034702 demonstrates profound cooperativity with the endogenous ligand. Binding studies confirm that it enhances acetylcholine affinity while simultaneously exhibiting agonist activity through preferential stabilization of active receptor conformations [5] [6]. This dual mechanism—positive allosteric modulation and direct agonism—enables amplification of endogenous cholinergic signaling even under conditions of reduced acetylcholine availability, a hallmark of neurodegenerative disorders [2] [5].
Table 1: Pharmacodynamic Profile of GSK1034702 at Human mAChRs
Parameter | M1 Receptor | M2-M5 Receptors | Assessment Method |
---|---|---|---|
pEC50 | 8.1 ± 0.1 | >6.0 | Recombinant cell assay |
Intrinsic Activity (IA) | 0.78 ± 0.02 | <0.1 | Calcium mobilization |
Acetylcholine Cooperativity | Positive (α >1) | None | Radioligand binding |
Subtype Selectivity Ratio | 1 | >100 | Functional potency comparison |
The interaction between GSK1034702 and endogenous acetylcholine is fundamental to its ability to modulate hippocampal synaptic transmission. Neurochemical and electrophysiological studies demonstrate that GSK1034702 potentiates acetylcholine-evoked calcium mobilization in presynaptic terminals and pyramidal neurons, enhancing neurotransmitter release probability [5] [9]. This cooperativity manifests physiologically as facilitation of glutamatergic transmission at critical synapses involved in memory encoding. Specifically, GSK1034702 enhances NMDA receptor currents through M1 receptor-mediated PKC activation, promoting long-term potentiation (LTP) in the hippocampus [7].
In human studies using the nicotine abstinence model of cognitive dysfunction, GSK1034702 administration (8 mg) significantly attenuated abstinence-induced deficits in immediate recall (p=0.014), with a trend toward improved delayed recall [1]. This effect is mechanistically linked to enhanced synaptic efficacy in the hippocampus, where GSK1034702 amplifies physiologically released acetylcholine. Positron emission tomography (PET) studies with [11C]GSK1034702 confirm sufficient blood-brain barrier penetration with a whole-brain partition coefficient (VT) of 4.9, consistent with passive diffusion and enabling effective engagement of central M1 receptors [3] [4]. This brain penetration allows GSK1034702 to access synaptic compartments where it modulates cholinergic tone.
Table 2: Neurochemical Effects of GSK1034702-Acetylcholine Cooperativity
Neurochemical Process | Effect of GSK1034702 | Functional Outcome |
---|---|---|
Presynaptic Glutamate Release | Increased mEPSC frequency | Enhanced synaptic transmission |
Postsynaptic NMDA Currents | Potentiated via PKC | LTP facilitation |
Hippocampal Theta Rhythm | Amplitude modulation | Memory encoding optimization |
Cortical Cholinergic Tone | Amplification under low ACh | Cognitive resilience in neurodegeneration |
The concentration-dependent biphasic effects observed with acetylcholine modulation (facilitation at low concentrations, inhibition at high concentrations) are preserved with GSK1034702. This suggests that the compound respects the physiological dynamics of cholinergic signaling rather than overriding them [9]. Such cooperativity enables temporal fine-tuning of synaptic plasticity, particularly in cortical circuits involved in attentional processing and memory consolidation [7] [9].
Although initially characterized as a pure allosteric agonist, crystallographic and mutagenesis studies reveal that GSK1034702 functions as a bitopic ligand, engaging both the orthosteric binding pocket and an adjacent allosteric site on the M1 receptor [6]. This dual binding mode involves specific molecular interactions: 1) Hydrogen bonding between the benzoxazolone moiety and conserved Asn382 in transmembrane helix 6 (TM6); 2) Hydrophobic interactions of the tetrahydroisoquinoline group with Tyr106 in TM3 and Trp378 in TM6; and 3) Stabilization via ECL2 residues (particularly Pro172 and Cys170) that confer M1 subtype selectivity [6].
The bitopic binding confers unique pharmacological properties compared to pure orthosteric or allosteric compounds. First, it achieves enhanced receptor subtype selectivity by requiring complementary interactions across two binding domains—a feature not possible with single-site engagement [2] [6]. Second, it generates biased signaling profiles, preferentially activating Gq/11-phospholipase C pathways over β-arrestin recruitment, a property linked to cognitive enhancement with reduced side effects [6]. Third, the bitopic mode enables high cooperativity with acetylcholine by pre-organizing the orthosteric site for optimal agonist binding.
Table 3: Key Residues Governing GSK1034702 Binding to Human M1 Receptors
Structural Domain | Critical Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Orthosteric Pocket | Asn382, Tyr404, Trp378 | Hydrogen bonding | Agonist efficacy |
Transmembrane Helix 3 | Tyr106, Ala110 | Hydrophobic stacking | Ligand orientation |
Extracellular Loop 2 | Cys170, Pro172, Leu175 | Van der Waals contacts | M1 selectivity determinant |
Transmembrane Helix 6 | Trp400, Asn391 | Allosteric network stabilization | G protein coupling efficiency |
However, this binding mode presents molecular challenges. The extended conformation required for bitopic engagement increases sensitivity to receptor microconformational changes, potentially contributing to inter-species variability in efficacy observed in preclinical models (brain/blood ratios: mouse 0.4, rat 0.6, marmoset 2.0) [4] [6]. Additionally, structural analyses suggest that bitopic binding may lead to prolonged receptor residency, potentially contributing to adverse effects observed in later clinical development despite promising target engagement [6]. Understanding these structural nuances is critical for designing next-generation M1-selective ligands with optimized binding kinetics and signaling profiles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7